

Application Note: Precision Functionalization of (1-Cyclopropylazetidin-3-yl)methanol

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Compound of Interest

Compound Name: (1-Cyclopropylazetidin-3-yl)methanol

Cat. No.: B13488941

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Executive Summary & Chemical Profile

(1-Cyclopropylazetidin-3-yl)methanol represents a high-value scaffold in modern drug discovery.^[1] The azetidine ring acts as a rigid, metabolic bioisostere for pyrrolidine or piperidine, often improving physicochemical properties (lowering logD) and metabolic stability. The

-cyclopropyl group modulates the basicity of the nitrogen (increasing

-character of the N-lone pair) and provides metabolic shielding.

However, the coexistence of a strained 4-membered ring, a basic tertiary amine, and a nucleophilic primary alcohol creates a "reactivity triad" that demands specific handling to avoid ring-opening polymerizations or

-oxide formation.

Table 1: Physicochemical & Reactivity Profile

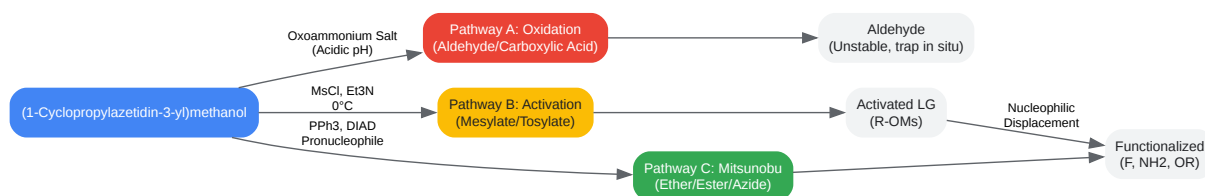
Property	Value / Characteristic	Implication for Synthesis
Ring Strain	~25 kcal/mol	Susceptible to acid-catalyzed ring opening (homo-Michael addition) at high temperatures. [1]
Amine Basicity ()	~9.0 - 9.5 (Est.) ^[1]	Will quench Lewis acids; can poison transition metal catalysts; susceptible to -oxidation. ^[1]
Alcohol Reactivity	Primary, unhindered	High nucleophilicity; accessible for rapid functionalization. ^[1]
Solubility	Polar Organic (DCM, MeOH)	Free base is soluble in chlorinated solvents; salts are water-soluble. ^[1]
Stability	Moderate	Stable at RT as free base; unstable in strong aqueous acid >60°C.

Strategic Workflows

The following workflows are designed to bypass common failure modes:

- Chemoselective Oxidation: Avoiding -oxidation while accessing the aldehyde/acid.^[1]
- Nucleophilic Substitution: Converting the alcohol to a leaving group without triggering azetidinium ring expansion.^[1]
- Mitsunobu Coupling: Direct installation of ethers/esters.^[1]

Visual Guide: Functionalization Pathways



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Caption: Strategic divergence points for the functionalization of the primary alcohol, accounting for amine compatibility.

Detailed Protocols

Protocol A: Chemoselective Oxidation to Aldehyde

Challenge: Standard Swern oxidation generates chlorinated byproducts and smells; Jones reagent is too harsh.[1] Most critical issue is

-oxidation of the tertiary amine.[1] Solution: Use Bobbitt's Salt (4-Acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium tetrafluoroborate) under acidic conditions. The acid protonates the amine (protecting it from oxidation), while the oxoammonium salt selectively oxidizes the alcohol.

Step-by-Step Methodology:

- Preparation: In a round-bottom flask, dissolve **(1-Cyclopropylazetid-3-yl)methanol** (1.0 equiv) in DCM (0.1 M).
 - Acidification: Add
 - Toluenesulfonic acid monohydrate (
 - TsOH, 1.1 equiv). Stir for 10 min to ensure formation of the ammonium tosylate salt.
- Mechanism: Protonation deactivates the nitrogen lone pair.

- Oxidation: Add Bobbitt's Salt (1.2 equiv) in one portion. The orange color of the oxidant will fade as the reaction proceeds.
- Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with KMnO₄; amine may streak).[1]
- Workup (Self-Validating):
 - Quench with saturated aqueous NaHCO₃ (neutralizes acid and reduces remaining oxidant).[1]
 - Extract with DCM (3x).[1]
 - Validation:

H NMR of the crude should show a distinct aldehyde proton signal at ~9.8 ppm and disappearance of the CH OH doublet at ~3.7 ppm.
- Note: The resulting aldehyde is prone to hydrate formation and epimerization; use immediately in reductive amination or Wittig reactions.[1]

Protocol B: Activation & Nucleophilic Substitution (Fluorination)

Challenge: Direct fluorination with DAST on free amines can be explosive or lead to

-S bond formation.[1] Ring expansion to pyrrolidine is a risk via the azetidinium ion intermediate.[1] Solution: Stepwise activation via Mesylation followed by displacement with a mild fluoride source (e.g., TBAF or CsF).[1]

Step-by-Step Methodology:

- Mesylation:

- Dissolve substrate (1.0 equiv) in anhydrous DCM (0.2 M) under
.[1]
- Cool to 0°C. Add Et
N (2.5 equiv).
- Dropwise add Methanesulfonyl chloride (MsCl, 1.2 equiv).[1]
- Stir at 0°C for 30 min. Critical: Do not warm to RT to prevent azetidinium polymerization.
- Quench with cold NaHCO₃, extract, and concentrate. Use the crude mesylate immediately.[1]
- Fluorination (Displacement):
 - Dissolve crude mesylate in anhydrous THF (0.1 M).
 - Add TBAF (1.0 M in THF, 1.5 equiv) or CsF (2.0 equiv, requires heating).
 - Stir at RT (for TBAF) or 50°C (for CsF) for 4–12 hours.
- Validation:
 - F NMR: Look for the characteristic CH
F signal (triplet of doublets,
~ -220 ppm).
 - MS: Mass shift of +2 Da (OH=17 to F=19).

Protocol C: Mitsunobu Etherification

Challenge: The basic nitrogen can interfere with the betaine intermediate. Solution: Use a slightly higher equivalent of the acidic pronucleophile (phenol/imide) to ensure proton transfer drives the kinetics.

Step-by-Step Methodology:

- Reagents: Substrate (1.0 equiv), PPh (1.5 equiv), Phenol/Nucleophile (1.5 equiv).[1]
- Solvent: Anhydrous THF or Toluene (0.1 M).
- Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 10 minutes.
- Reaction: Allow to warm to RT and stir for 12 hours.
- Purification: The basicity of the product allows for an "Acid-Base Catch-and-Release" purification:
 - Extract reaction mixture with 1N HCl (Product goes into aqueous phase; PPh /POPh stay in organic).[1]
 - Wash aqueous layer with Et O.[1]
 - Basify aqueous layer with 2N NaOH to pH 12.[1]
 - Extract product into DCM.[1]

Troubleshooting & Optimization

The "Self-Validating" approach relies on checking specific checkpoints during the synthesis.

Issue	Observation	Root Cause	Corrective Action
Low Yield (Oxidation)	Recovery of starting material.[1]	Amine buffering the oxidant.[1]	Ensure 1.1 eq of acid (p-TsOH) is used to fully protonate the amine before adding oxidant.
Ring Opening	Complex NMR, loss of cyclopropyl signals.	Acid too strong or temp too high.[1]	Avoid heating >60°C in aqueous acid.[1] Keep mesylation at 0°C.
N-Oxide Formation	M+16 peak in MS.[1]	Oxidant attacking free amine.[1]	Switch to acidic oxidation (Protocol A) to shield the nitrogen. [1]
Polymerization	Insoluble gum during mesylation.[1]	Intermolecular alkylation.[1]	Dilute reaction (0.05 M) to favor intramolecular processes or simple trapping.[1]

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